Etisomicin

Description

Contextualization of Etisomicin within Chemical Compound Research

This compound represents a specific chemical compound within the vast landscape of organic chemistry, characterized by its unique molecular structure and properties. As a chemical compound, it is defined as any substance composed of identical molecules consisting of atoms of two or more chemical elements britannica.com. Its classification as an antibiotic places it within a significant class of compounds studied for their biological activities miljodirektoratet.no. Research into such compounds often spans various disciplines, including synthetic chemistry, analytical chemistry, and chemical biology, aiming to understand their formation, detection, and interactions within complex systems britannica.comnih.gov. The identification of this compound in biological matrices, such as human placental samples, further highlights its relevance in exposomic research, which seeks to characterize environmental and endogenous chemical exposures and their impacts on human health nih.gov.

Historical Perspective of this compound in Chemical Literature

This compound has been assigned the Chemical Abstracts Service (CAS) Registry Number 70639-48-4 chem960.com. Its presence in chemical literature can be traced back to its proposed inclusion in the World Health Organization's (WHO) International Nonproprietary Names (INN) for Pharmaceutical Substances. This compound was listed as a proposed INN in List 47, which was published around 1982 who.int. This indicates that by the early 1980s, this compound was recognized as a distinct chemical entity with potential pharmaceutical relevance, leading to its consideration for a standardized nonproprietary name who.int. Further historical mentions, such as in the Derwent Drug File from 1998, associate this compound with the research code "BAY-VI-7533," suggesting its involvement in pharmaceutical or agrochemical research and development programs theswissbay.ch.

Current Research Landscape and Gaps concerning this compound

The current research landscape indicates that this compound remains an "understudied chemical" in certain contexts nih.govresearchgate.net. Recent non-targeted analyses, particularly in environmental health and exposomics, have detected this compound in human placental tissues nih.gov. Despite its detection, the confidence level for its identification in some studies has been noted as requiring "additional work to support these initial chemical identifications with increased confidence" researchgate.net. This highlights a significant gap in the comprehensive characterization and confirmation of this compound's presence and precise role in biological systems nih.govresearchgate.net.

Current research efforts in exposomics emphasize the need for better characterization of the exposome and for establishing clearer relationships between chemical exposures and biological functions nih.gov. For compounds like this compound, which are categorized as "exogenous (drug)" in some analytical findings, understanding their exact source, pathways of exposure, and specific chemical-biological interactions within the human body represents a critical area for future investigation nih.gov. Bridging these knowledge gaps requires integrating advanced analytical techniques, such as non-targeted analysis with high-resolution mass spectrometry, with multi-omic signatures (e.g., transcriptomic and epigenomic data) to elucidate novel chemical-disease relationships nih.gov.

Scope and Objectives of Academic Inquiry into this compound's Chemical Biology

Academic inquiry into this compound's chemical biology aims to address the identified gaps by applying rigorous scientific methodologies. The primary objectives include:

Confirmation of Presence: To definitively confirm the presence of this compound in various biological and environmental matrices using robust analytical methods nih.govresearchgate.net.

Elucidation of Chemical-Biological Interactions: To investigate and characterize the specific interactions of this compound with biological systems at a molecular level. This involves understanding its potential targets, metabolic pathways, and any downstream biological effects, without delving into dosage or safety profiles nih.gov.

Understanding Exposure Pathways: To identify and characterize the sources and routes through which this compound enters biological systems, especially given its classification as an exogenous compound nih.gov.

Contribution to Exposomic Data: To contribute to the broader understanding of the human exposome by providing detailed data on an understudied chemical, thereby enriching databases and facilitating more comprehensive health assessments nih.gov.

Methodological Advancement: To refine and develop analytical and computational methods for the confident identification and quantification of complex and understudied chemicals in biological samples nih.govresearchgate.net.

Compound Information

The following table provides key information for this compound, including its molecular formula and PubChem CID.

Structure

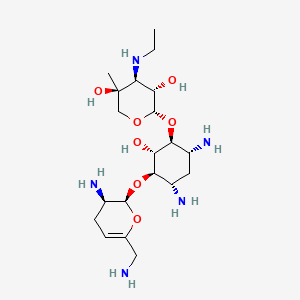

2D Structure

3D Structure

Properties

CAS No. |

70639-48-4 |

|---|---|

Molecular Formula |

C20H39N5O7 |

Molecular Weight |

461.6 g/mol |

IUPAC Name |

(2S,3S,4S,5S)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(ethylamino)-5-methyloxane-3,5-diol |

InChI |

InChI=1S/C20H39N5O7/c1-3-25-17-14(27)19(29-8-20(17,2)28)32-16-12(24)6-11(23)15(13(16)26)31-18-10(22)5-4-9(7-21)30-18/h4,10-19,25-28H,3,5-8,21-24H2,1-2H3/t10-,11+,12-,13+,14+,15-,16+,17+,18-,19+,20-/m1/s1 |

InChI Key |

KOBHYGXJFZRQFP-XWXOKSHGSA-N |

SMILES |

CCNC1C(C(OCC1(C)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |

Isomeric SMILES |

CCN[C@H]1[C@@H]([C@@H](OC[C@@]1(C)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O |

Canonical SMILES |

CCNC1C(C(OCC1(C)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |

Other CAS No. |

70639-48-4 |

Origin of Product |

United States |

Structural Elucidation and Characterization Methodologies of Etisomicin

Advanced Spectroscopic Techniques for Etisomicin Structure Determination

Spectroscopic methods probe the interaction of electromagnetic radiation with matter, providing insights into the molecular structure, functional groups, and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the chemical structure, connectivity, and stereochemistry of organic molecules. It exploits the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), to provide detailed information about their chemical environment. fiveable.me For this compound, characterization has been reported using ¹H (500 MHz) and ¹³C (125 MHz) NMR spectroscopy. google.comgoogle.comgoogleapis.com

In ¹H NMR, the chemical shifts, integration values, and coupling patterns of proton signals reveal the types of protons present, their relative numbers, and their neighboring environments, respectively. This information is crucial for establishing the connectivity of atoms within the molecule. For instance, the presence of specific chemical shifts can indicate the proximity of protons to electronegative atoms or unsaturated systems. Coupling constants provide details about the dihedral angles between coupled nuclei, which is vital for determining stereochemistry. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), further enhance structural elucidation by revealing through-bond and through-space correlations between nuclei. nih.gov COSY identifies directly coupled protons, while HSQC correlates protons to the carbons they are directly attached to. HMBC reveals longer-range proton-carbon correlations (typically 2-4 bonds), aiding in the assembly of molecular fragments. NOESY provides information about spatial proximity, which is critical for assigning relative stereochemistry.

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. msu.edu It is particularly useful for determining the molecular formula and detecting impurities. Tandem Mass Spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting fragments, which provides crucial insights into the compound's structural arrangement. wikipedia.org The fragmentation patterns obtained from MS/MS experiments are unique to a given molecular structure and can be used to deduce the connectivity of atoms and the presence of specific substructures. libretexts.org

For this compound, characterization was carried out using MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometry. google.comgoogle.comgoogleapis.com This analysis yielded an [M+Na] peak in positive mode at m/z 584. google.comgoogle.comgoogleapis.com Given this compound's molecular formula CHNO and a monoisotopic mass of 461.28439 Da uni.lu, an [M+Na] adduct would correspond to (461.28439 + 22.98977) = 484.27416 Da uni.lu. The reported m/z 584 google.comgoogle.comgoogleapis.com suggests a different adduct or possibly a different compound in the context of the patent, or an error in the snippet. However, PubChem Lite predicts an [M+Na] adduct at m/z 484.27416 for the CHNO formula uni.lu. Without further details or specific fragmentation data for this compound, a comprehensive fragmentation analysis cannot be provided.

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. drawellanalytical.com Different functional groups absorb IR radiation at characteristic frequencies, producing a unique spectrum that serves as a "fingerprint" for the molecule. fiveable.me

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a sample, typically in the range of 200 nm to 800 nm. psu.edutechnologynetworks.com This technique is primarily used to detect the presence of chromophores (groups containing unsaturated bonds) and conjugated systems within a molecule, as electronic transitions within these structures absorb UV-Vis radiation. fiveable.meresearchgate.net It can also be used for quantitative analysis. technologynetworks.com

While IR and UV-Vis spectroscopy are standard tools in chemical characterization drawellanalytical.com, specific data such as absorption bands or λmax values for this compound were not found in the provided search results. These techniques would typically confirm the presence or absence of key functional groups and conjugated systems in this compound.

X-ray crystallography is considered the most definitive method for determining the three-dimensional (3D) structure of a crystalline compound, including its absolute configuration and conformation. researchgate.netnih.gov It involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be precisely determined. researchgate.net For chiral molecules, X-ray crystallography can determine the absolute configuration by analyzing the differences in intensity of Bijvoet pairs, a phenomenon caused by anomalous dispersion. researchgate.netmit.edu This is particularly important for compounds with multiple chiral centers, like this compound, where relative and absolute stereochemistry dictates biological activity. researchgate.net

The success of X-ray crystallography relies on obtaining high-quality single crystals of the compound. researchgate.net While X-ray crystallography is a powerful technique for absolute configuration determination mit.edu, specific details of its application to this compound, such as crystal parameters or the determined absolute configuration, were not found in the provided search results.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization[1],

Chromatographic Techniques for this compound Purity and Component Analysis

Chromatographic techniques are essential for separating components within a mixture and for assessing the purity of a substance. oup.com.auijnrd.org These methods rely on the differential partitioning of compounds between a stationary phase and a mobile phase. ksu.edu.sa Common chromatographic techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). ijnrd.orgajprd.com

HPLC is widely used for the separation, identification, and quantification of non-volatile or thermally labile compounds, offering high resolution and reproducibility. ajprd.combirchbiotech.com GC is suitable for volatile compounds and is highly effective in detecting and quantifying trace impurities. birchbiotech.com TLC is a rapid and simple method for monitoring reaction progress and assessing purity, requiring only small sample quantities. ajprd.com These techniques are routinely applied in pharmaceutical analysis for quality control and impurity profiling. ijnrd.org

While chromatographic techniques would undoubtedly be employed for assessing the purity and analyzing the components of this compound, specific data or detailed methodologies used for this compound's purity and component analysis were not available in the provided search results.

Computer-Assisted Structural Elucidation (CASE) for this compound

Computer-Assisted Structural Elucidation (CASE) systems utilize software to determine chemical structures based on spectroscopic data, particularly NMR, IR, and MS data. mestrelab.comacdlabs.comnih.gov These systems automate and streamline the process of structure determination, especially for complex molecules like natural products. rsc.org CASE programs work by generating all possible structures consistent with the input spectroscopic data (e.g., molecular formula, NMR correlations, mass fragments) and then ranking these structures based on their probability. nih.govrsc.org

Modern CASE systems can handle ambiguities in experimental data and can incorporate various NMR parameters, including 1D and 2D NMR data, and even anisotropic NMR parameters for 3D structure elucidation. nih.govresearchgate.net They aim to minimize the risk of incorrect structure assignments by providing a comprehensive set of possibilities. rsc.org While CASE is a powerful tool in contemporary structural elucidation acdlabs.com, specific instances or detailed findings of its application to this compound were not described in the provided search results.

Machine Learning Approaches in this compound Structural Prediction

Machine learning (ML) has emerged as a transformative force in the field of chemical and biochemical structural prediction, particularly for proteins and complex organic molecules. azolifesciences.commit.edunih.govmdpi.com ML algorithms can predict three-dimensional structures from amino acid sequences or other input data, often surpassing the speed and cost-effectiveness of traditional experimental methods. azolifesciences.com Deep learning, a subset of ML, has led to significant advancements, enabling algorithms like AlphaFold2 to achieve near atomic-level accuracy in protein structure prediction. nih.govmdpi.combiorxiv.org These computational models leverage large datasets to learn intricate patterns related to chemical connectivity, conformational preferences, and spectroscopic properties, thereby enabling the prediction of novel structures or the refinement of existing ones. While machine learning is a powerful and increasingly utilized tool for structural prediction in chemistry, specific documented applications of machine learning approaches for the structural prediction of this compound are not detailed within the scope of the provided search results.

Universal Fragmentation Models (UFM) in this compound MS Data Interpretation

Universal Fragmentation Models (UFM) represent a significant advancement in the interpretation of tandem mass spectrometry (MS/MS) data for molecular structural elucidation. chemrxiv.orgchemrxiv.orgresearchgate.net UFM is based on gas-phase ion chemistry and modeling, capable of predicting high-quality fragmentation pathways, structures, and energetics for a wide range of molecules. chemrxiv.orgchemrxiv.org This model is particularly valuable for interpreting complex rearrangements that often occur during mass spectrometry, which can be challenging to decipher using traditional fragmentation rules. chemrxiv.org By providing a comprehensive understanding of how molecules fragment under MS/MS conditions, UFM assists in confidently identifying unknown compounds and elucidating their molecular structures from experimental mass spectral data. chemrxiv.orgresearchgate.net Despite the general utility of UFM in structural elucidation via mass spectrometry, specific documented applications of Universal Fragmentation Models to this compound MS data interpretation are not detailed in the available literature from the provided search results.

Degradation and Derivatization Studies for this compound Structural Insights

Degradation and derivatization studies are classical approaches in organic chemistry employed to gain structural insights into complex molecules. Degradation involves breaking down a large, unknown molecule into smaller, more manageable fragments whose structures can then be individually determined. By analyzing the structures of these fragments and understanding the chemical reactions used for degradation, chemists can piece together the original molecule's architecture. Derivatization, on the other hand, involves chemically modifying a molecule by introducing specific functional groups. These modifications can enhance the molecule's detectability by certain analytical techniques (e.g., by making it more volatile for gas chromatography or by introducing chromophores for UV-Vis spectroscopy), or they can provide clues about the presence and location of particular functional groups within the original structure. For instance, selective derivatization can reveal the number and type of hydroxyl, amino, or carboxyl groups present. While these methodologies are fundamental to the comprehensive structural elucidation of many complex natural products and synthetic compounds, specific detailed studies on the degradation or derivatization of this compound for the explicit purpose of gaining structural insights are not explicitly described in the provided search results.

Chemical Synthesis Approaches for Etisomicin and Analogues

Total Synthesis of Etisomicin: Strategic Retrosynthetic Analysis

Total synthesis of complex organic molecules like this compound typically begins with a strategic retrosynthetic analysis, a problem-solving technique that involves deconstructing the target molecule into progressively simpler precursors or commercially available starting materials wgtn.ac.nzfigshare.comdeanfrancispress.comchemistry.coach. This "reverse synthesis" approach aims to identify efficient and practical synthetic routes deanfrancispress.com. For highly complex molecules, the goal of retrosynthetic analysis is to generate precursors that are easier to synthesize than the original target, effectively simplifying the molecular structure figshare.com.

A common strategy in the retrosynthetic analysis of polycyclic compounds, such as aminoglycosides, involves the "common atom approach" where disconnections are considered between common atoms to reduce complexity deanfrancispress.com. The process involves identifying strategic bonds to "disconnect" and functional group interconversions (FGIs) deanfrancispress.comchemistry.coach. The logic behind these disconnections forms the basis for the retroanalysis libretexts.org. For aminoglycosides, which often contain multiple sugar units linked by glycosidic bonds, a retrosynthetic analysis would likely involve disconnecting these glycosidic linkages and breaking down the individual sugar components into simpler, accessible building blocks acs.orgresearchgate.net. For instance, in the retrosynthetic analysis of neomycin B, a pseudotrisaccharide unit was identified as a key precursor acs.org. Similarly, for lemonomycin, a retrosynthetic plan featured a Pictet–Spengler reaction of an amide with a glycosylated aldehyde mdpi.com.

Key Reaction Methodologies in this compound Total Synthesis

The total synthesis of complex natural products like this compound relies on a repertoire of key reaction methodologies to construct the intricate molecular architecture. Given this compound's aminoglycoside nature, reactions involving carbohydrate chemistry, amination, and glycosidation are paramount.

Common reaction types that would be crucial in such syntheses include:

Glycosylation Reactions: These are fundamental for forming the glycosidic bonds that link sugar units in aminoglycosides. Stereoselective glycosylation is particularly important to control the anomeric configuration (α or β) at each linkage figshare.comacs.orgchinesechemsoc.orgnih.govacs.orgacs.orgmit.edu. Novel catalytic methods, such as iron-catalyzed 1,2-cis-α-selective glycosylation, have been developed to assemble aminoglycosidic linkages with high stereoselectivity figshare.comacs.orgnih.govacs.org. Gold-catalyzed SN2 glycosylation has also been reported for highly stereoselective synthesis of 2-azido-2-deoxyglycosides chinesechemsoc.org.

Amination Reactions: Introducing amino groups at specific positions on the sugar rings is critical for aminoglycoside structure and function. Reductive amination or other amination strategies would be employed youtube.com.

Protection and Deprotection Strategies: Due to the presence of multiple hydroxyl and amino groups, selective protection and deprotection are essential throughout the synthetic sequence to prevent unwanted reactions and ensure regioselectivity chemistry.coachlibretexts.orgyoutube.com.

Carbon-Carbon Bond Formation: Reactions like aldol (B89426) additions, cross-coupling reactions (e.g., Suzuki, Sonogashira), and other carbon-carbon bond-forming reactions are often employed to build the carbon skeleton or connect fragments youtube.comnih.govnih.govyoutube.com.

Oxidation and Reduction Reactions: These are used for functional group interconversions and to adjust the oxidation states of various parts of the molecule youtube.comnih.gov.

Stereoselective and Enantioselective Synthesis of this compound Scaffolds

The synthesis of this compound, with its multiple chiral centers, necessitates highly stereoselective and enantioselective approaches to control the absolute and relative configurations of each stereocenter ethz.ch. Stereoselectivity refers to the preferential formation of one stereoisomer over others, while enantioselectivity specifically targets the production of one enantiomer chemistrydocs.com.

Key strategies employed in stereoselective and enantioselective synthesis that would be relevant to this compound scaffolds include:

Chiral Pool Approach: Utilizing readily available enantioenriched starting materials, such as sugars or amino acids, to introduce initial stereocenters ethz.ch. This is particularly pertinent for aminoglycosides, which are derived from carbohydrates.

Chiral Auxiliaries: Employing enantiopure appendages that temporarily attach to the molecule to direct the formation of new stereocenters in a defined configuration, and are then removed and recycled ethz.ch.

Enantioselective Catalysis: Using substoichiometric quantities of chiral catalysts (both synthetic and enzymatic) to induce the formation of new stereocenters with high enantiomeric purity ethz.chchemistrydocs.com. Examples include iron-catalyzed glycosylations for 1,2-cis-aminoglycoside assembly figshare.comacs.orgnih.govacs.org and gold-catalyzed SN2 glycosylations chinesechemsoc.org.

Diastereoselective Reactions: Designing reactions where the presence of existing stereocenters in a molecule influences the stereochemical outcome of new bond formations mit.educhemistrydocs.com.

Strategic Control of Glycosylation: Achieving precise control over the stereochemistry of glycosidic bond formation is a recurring challenge in aminoglycoside synthesis. Methods like cooperative atom transfer catalysis have been developed to achieve exclusive 1,2-cis-α-selective glycosylation in complex glycans and glycoconjugates figshare.comacs.orgnih.govacs.org.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products like this compound is crucial for exploring structure-activity relationships, optimizing pharmacological properties, and developing new drug candidates mit.edue3s-conferences.orgorganic-chemistry.org. This often involves modifying the core structure by introducing different substituents or functional groups youtube.com.

Rational Design Principles for this compound Analogue Libraries

Rational design principles are applied to select representative subsets of virtual chemical libraries, guiding experimental synthetic efforts for both targeted and diverse library creation chinesechemsoc.orgyoutube.com. For complex molecules like this compound, rational design would involve:

Target-Based Design: Utilizing structural information about target proteins (e.g., bacterial ribosomes for aminoglycosides) and their small molecule ligands to design analogues that can interact more effectively youtube.com.

Scaffold-Based Design: Modifying the core this compound scaffold by introducing variations in substituents and functional groups while maintaining the essential structural features for activity youtube.comgoogle.com.

Pharmacophore Matching: Designing analogues that mimic the key features responsible for biological activity youtube.com.

Diversity-Oriented Synthesis: Creating libraries with a broad range of chemical structures to explore new chemical space, often by varying building blocks or reaction conditions google.com.

Parallel Synthesis Techniques for this compound Derivative Generation

Parallel synthesis is a powerful technique that enables the rapid generation of large numbers of compounds by performing multiple reactions simultaneously wikipedia.orgchemistry.coachnih.govethz.chgoogle.com. This approach significantly accelerates the discovery and development process, particularly in the pharmaceutical industry chemistry.coachgoogle.com.

Key parallel synthesis techniques include:

Solid-Phase Synthesis: Attaching starting materials to an insoluble resin, which simplifies purification by allowing easy washing away of by-products and excess reagents nih.gov. This method is highly compatible with automation nih.gov.

Solution-Phase Parallel Synthesis: Reactions are carried out in homogeneous solutions, offering easier reaction monitoring and broader applicability to various chemical reactions nih.govnih.gov.

Split-and-Mix Synthesis: A technique for creating highly diverse libraries by splitting a reaction mixture, performing a reaction on each portion, and then mixing them again for the next step wikipedia.orgnih.gov.

Automated Platforms: The use of automated equipment and workstations allows for precise control and data collection for multiple reactions concurrently, speeding up process optimization by understanding the effect of reaction variables chemistry.coachethz.ch.

Chemoenzymatic Synthesis of this compound and its Variants

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations, offering innovative and often more sustainable and efficient synthetic pathways for complex molecules deanfrancispress.comnih.govgoogle.comnih.gov. Enzymes offer high stereoselectivity and regioselectivity, which are particularly advantageous for molecules with numerous chiral centers like this compound nih.govnih.govnih.gov.

While specific chemoenzymatic routes for this compound are not widely detailed in public search results, the principles of this approach are highly relevant to aminoglycosides:

Enzyme-Catalyzed Steps: Enzymes can be employed for specific, challenging transformations, such as stereoselective glycosylation, selective oxidation/reduction, or formation of specific C-C bonds, that might be difficult to achieve with traditional chemical methods google.comnih.govnih.govnih.govnih.gov.

Integration with Chemical Steps: The enzymatic steps are integrated into a multi-step chemical synthesis sequence, leveraging the strengths of both approaches nih.govnih.gov. This can streamline synthesis, reduce environmental impact, and enhance yield and functional diversity nih.gov.

Substrate Engineering and Directed Evolution: Enzymes can be engineered to accept a broader range of substrates or to catalyze abiotic transformations, expanding the scope of chemoenzymatic synthesis for novel variants nih.govnih.govnih.gov.

New Synthetic Methodologies Applicable to this compound Chemistry

While the total chemical synthesis of this compound is not a common approach for its production, the development of new synthetic methodologies is crucial for creating this compound analogues and other modified aminoglycosides. These methodologies aim to address challenges such as antibiotic resistance and toxicity by altering the core structure of existing aminoglycosides nih.govresearchgate.netmdpi.com.

One significant approach involves the semi-synthesis of aminoglycoside derivatives, where chemical modifications are performed on naturally derived aminoglycoside scaffolds. This strategy leverages the complex structures provided by biosynthesis as starting materials, reducing the number of synthetic steps compared to total synthesis wikipedia.org. Key chemical strategies for preparing new aminoglycosides include:

Modification of Aminoglycoside Cores : This involves altering the fundamental ring structures of the aminoglycoside.

Introduction of Alkyl/Aryl and Acyl Substituents : Various positions on the aminoglycoside scaffold, particularly primary alcohols or amines, are modified with different alkyl, aryl, or acyl groups nih.govresearchgate.net. For instance, modifications at the 6″-position of tobramycin (B1681333) have led to derivatives with improved activity against resistant bacterial strains mdpi.com.

Aminoglycoside Heteroconjugates, Homo- and Heterodimers : Creating conjugates by linking aminoglycosides with other molecules, such as oligonucleotides or peptides, can enhance their properties or introduce new functionalities nih.govnih.govacs.org. For example, aminoglycoside-3'-conjugates of 2'-O-methyl oligoribonucleotides have been synthesized on a solid phase using automated oligonucleotide chain elongation nih.gov.

Chemoenzymatic Reactions : These methods combine chemical synthesis with enzymatic transformations, offering highly selective and efficient routes for derivatization nih.gov.

Site-Specific Derivatization : The presence of multiple reactive amino and hydroxyl groups in aminoglycosides makes site-specific modification challenging. However, techniques like selective complexation with divalent metal ions can enable the targeted derivatization of specific amino and hydroxyl pairs, leading to well-defined derivatives google.com.

These methodologies, while often exemplified with other aminoglycosides like neomycin, ribostamycin, tobramycin, kanamycin, amikacin, netilmicin, and paromomycin, are broadly applicable to the structural modification of this compound and the exploration of new this compound analogues to improve their therapeutic profiles chim.itnih.govresearchgate.netmdpi.comnih.govnih.govacs.orgpnas.org.

Automation and High-Throughput Synthesis in this compound Research

Automation and high-throughput synthesis (HTS) are transformative tools in chemical research, enabling the rapid exploration of chemical space and the optimization of reaction conditions. While specific details on the automated synthesis of this compound itself are not available, these technologies are highly relevant for accelerating the discovery and development of new this compound analogues and other complex natural product derivatives.

High-throughput experimentation (HTE) allows for the simultaneous execution of numerous reactions under varying conditions, significantly increasing the efficiency of synthesizing and screening new compounds pnas.orgresearchgate.netonelook.com. This is particularly valuable for complex molecules like aminoglycosides, where the optimization of synthetic routes and the exploration of diverse structural modifications can be time-consuming using traditional methods youtube.com.

Key applications of automation and HTS in research applicable to this compound and its analogues include:

Automated Reaction Screening : Robotic platforms can prepare and analyze a large number of reactions in parallel, identifying optimal conditions for derivatization or coupling reactions pnas.orgonelook.com. This can involve screening different catalysts, reagents, solvents, temperatures, and pressures epa.gov.

Library Synthesis : Automated systems can rapidly generate diverse libraries of aminoglycoside derivatives by systematically varying substituents or reaction conditions pnas.orgwho.int. This allows for a comprehensive exploration of structure-activity relationships for improved efficacy or reduced toxicity.

Integration with Analytical Techniques : Automated synthesis platforms are often integrated with real-time analytical feedback, such as mass spectrometry or NMR, to monitor reaction progress and product formation, ensuring reproducibility and accelerating optimization epa.govmit.edu.

Data-Driven Synthesis : The large datasets generated by automated and high-throughput experiments can be leveraged with computational chemistry, data science, and machine learning to predict reaction outcomes, design synthetic routes, and guide further experimentation epa.govacs.org. This data-driven approach can significantly streamline the discovery process for novel aminoglycoside compounds.

The implementation of automated synthesis suites, often found in industrial settings but increasingly in academia, democratizes access to high-throughput equipment and expertise, fostering a more data-driven approach to synthetic chemistry acs.org. This technological advancement can accelerate the design, development, and synthesis of modified this compound structures, contributing to the ongoing effort to develop new and effective antimicrobial agents.

Biosynthetic Pathways and Engineering Strategies for Etisomicin

Elucidation of Etisomicin Biosynthetic Gene Clusters and Enzymes

The elucidation of biosynthetic gene clusters (BGCs) is a critical step in understanding how natural products are synthesized by living organisms. BGCs are typically tightly linked sets of genes that encode the enzymes and regulatory proteins required for a specific metabolic pathway, often for the production of specialized metabolites like antibiotics. idtdna.comnih.gov Various bioinformatics tools and genomic mining approaches are employed to identify these clusters within microbial genomes. biorxiv.orgspringernature.comkaist.ac.kr

However, specific research detailing the elucidation of the biosynthetic gene cluster responsible for this compound production, or the identification of the individual enzymes involved in its formation, is not found in the current public scientific literature. Therefore, the precise genetic blueprint and enzymatic machinery governing this compound biosynthesis remain to be thoroughly characterized and published.

Identification of Precursors and Intermediates in this compound Biosynthesis

Understanding the precursors and intermediates involved in a biosynthetic pathway is fundamental to unraveling the complete synthetic route of a natural product. These compounds represent the sequential chemical transformations that lead from basic metabolic building blocks to the final complex molecule. wikipedia.orglibretexts.org The identification of such intermediates often involves techniques like isotope labeling experiments and targeted metabolomics. googleapis.com

Currently, there is no specific information available in the public domain identifying the direct precursors or intermediate compounds specifically involved in the biosynthesis of this compound. While general principles of natural product biosynthesis involve common metabolic precursors such as amino acids, sugars, and fatty acids libretexts.orggoogle.comnih.gov, the unique set of precursors and intermediates specific to this compound's formation has not been reported.

Enzymatic Mechanisms in this compound Formation

Enzymatic mechanisms describe the precise chemical reactions catalyzed by individual enzymes within a biosynthetic pathway, including details about substrate binding, transition states, and product release. nih.govlibretexts.orglibretexts.org These mechanisms are crucial for a complete understanding of how complex molecular structures are assembled.

As the specific enzymes involved in this compound biosynthesis have not been elucidated in publicly available research, the detailed enzymatic mechanisms governing its formation are also not described. Research into enzymatic mechanisms often involves structural biology, enzyme kinetics, and computational chemistry. libretexts.orgamazon.comvapourtec.com

Combinatorial Biosynthesis and Pathway Reprogramming for Novel this compound Analogues

Combinatorial biosynthesis is a powerful strategy that involves manipulating or recombining genes from different biosynthetic pathways to create novel natural product analogs or diversify existing ones. nih.govnih.gov This approach often focuses on modular enzyme systems, such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), which can be engineered to produce new chemical structures. nih.govnorthwestern.edu Pathway reprogramming involves redirecting metabolic flux or introducing new enzymatic steps to yield desired compounds.

Despite the potential of combinatorial biosynthesis for diversifying natural products, there is no published research specifically detailing the application of these strategies for the generation of novel this compound analogues. The lack of an elucidated biosynthetic pathway for this compound currently limits the direct application of such advanced engineering techniques.

Metabolic Engineering Approaches for Enhanced this compound Production or Diversification

Metabolic engineering aims to optimize and redesign cellular metabolism to enhance the production of specific compounds or to enable the synthesis of new ones in host organisms. jbei.orgbiorxiv.orgnih.gov This involves genetic modifications to improve precursor supply, remove bottlenecks, or introduce heterologous pathways. mit.edu Strategies often include overexpression of key enzymes, deletion of competing pathways, and optimization of fermentation conditions. nih.govnih.gov

Currently, there are no specific metabolic engineering approaches reported in the scientific literature for the enhanced production or diversification of this compound. The absence of a characterized biosynthetic pathway for this compound means that targeted metabolic engineering efforts for this compound have not been described.

Synthetic Biology Frameworks for this compound Biosynthesis

Synthetic biology integrates principles from engineering, molecular biology, and other disciplines to design and construct new biological parts, devices, and systems, or to redesign existing natural biological systems. illumina.comidtdna.comnorthwestern.edu It provides frameworks for systematically building and optimizing biological circuits and pathways. nih.govillinois.edu Standards and modularity are key aspects of synthetic biology to facilitate the design, construction, and testing of engineered biological systems. biorxiv.orgnih.gov

While synthetic biology offers a robust framework for engineering complex biosynthetic pathways, there is no specific application of synthetic biology frameworks for the biosynthesis of this compound documented in the public scientific literature. The foundational knowledge of this compound's native biosynthetic machinery would be a prerequisite for applying such advanced synthetic biology techniques.

Molecular Interaction Studies of Etisomicin

Identification and Characterization of Etisomicin Molecular Targets at the Proteomic Level

The fundamental understanding of this compound's antibacterial activity stems from its well-established interaction with the bacterial 30S ribosomal subunit chem960.com. The identification and characterization of molecular targets at the proteomic level are crucial for elucidating the full scope of a compound's biological activity, including its primary mechanism and potential off-target effects.

Experimental Approaches for Target Deconvolution (e.g., Affinity Proteomics, Ligand-Directed Proximity Labeling)

Experimental strategies for target deconvolution, such as affinity proteomics, are instrumental in identifying the proteins that a small molecule like this compound interacts with within a complex biological system. Affinity proteomics, a method for understanding and characterizing protein-protein interactions, involves using a "bait" molecule (often the drug or a derivative) to capture its interacting protein partners from a cellular lysate nih.gov. These captured proteins are then identified, typically by mass spectrometry nih.gov. This approach is vital for establishing the biological relevance of a target and confirming that modulation of the target leads to a desired therapeutic effect pelagobio.com. Such techniques enable researchers to systematically profile protein interactions and identify novel drug targets, as demonstrated in studies characterizing protein interactions and complexes biorxiv.orgenzymlogic.com.

Computational Prediction of this compound-Target Interactions

Computational methods play a significant role in predicting and understanding drug-target interactions, complementing experimental approaches. These in silico techniques utilize various biological characteristics and algorithms to predict potential binding partners and analyze interaction profiles nih.govbiorxiv.org.

In a notable computational study, this compound was investigated for its in-silico activity as an inhibitor of Hepatitis C Virus (HCV) NS5B Polymerase mdpi.com. Molecular docking simulations were performed to evaluate the binding affinity of this compound, along with other compounds like warfarin (B611796) and caffeine, to the NS5B protein. The results indicated a binding affinity for this compound in the range of -6.8 to -7.6 kcal/mol mdpi.com. This type of computational prediction provides valuable insights into potential interactions, including those with non-primary targets.

Table 1: Computational Docking Results for this compound against HCV NS5B Polymerase

| Ligand | Target Protein | Binding Affinity (kcal/mol) |

| This compound | NS5B Polymerase | -6.8 to -7.6 |

Analysis of this compound Binding to Specific Biomolecules

This compound's well-established binding to the bacterial 30S ribosomal subunit is central to its antibiotic function chem960.com. Understanding the detailed aspects of this binding is crucial for comprehending its efficacy and specificity.

Kinetic and Thermodynamic Aspects of this compound-Target Binding

The kinetic and thermodynamic parameters of drug-target interactions provide critical insights into the binding process. Binding kinetics quantifies the temporal dimension of ligand binding, encompassing the association rate (kon) and the dissociation rate (koff) researchgate.netweizmann.ac.il. The association rate defines how quickly a ligand binds to a biomolecule, while the dissociation rate quantifies the stability of the target-ligand complex researchgate.netweizmann.ac.il. Together, these rates determine the equilibrium dissociation constant (KD), which indicates the affinity of a ligand for its target weizmann.ac.il. A lower KD value signifies higher affinity, meaning lower ligand concentrations are required to induce binding weizmann.ac.il.

Structural Biology of this compound-Target Complexes (e.g., X-ray Co-crystallography, Cryo-EM)

Structural biology techniques, particularly X-ray co-crystallography and cryo-electron microscopy (Cryo-EM), are indispensable for visualizing the atomic-level details of drug-target complexes. X-ray crystallography determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern produced when X-rays interact with the crystalline structure pelagobio.comdrugdiscoverynews.com. This method has been fundamental in revealing the structure and function of many biological molecules, including proteins and nucleic acids, and is crucial for understanding chemical interactions and designing pharmaceuticals pelagobio.com. For large macromolecular complexes like the 30S ribosomal subunit, X-ray crystallography has been successfully employed to determine their structures, providing insights into their interactions with antibiotics nih.govresearchgate.netweizmann.ac.il.

Cryo-EM has emerged as a powerful complementary technique, especially for large macromolecules that are difficult to crystallize nih.govbiorxiv.org. It allows for the determination of high-resolution structures of complexes in various conformational states nih.govbiorxiv.orgplos.orgrcsb.orgnih.gov. For instance, cryo-EM has been used to visualize the binding sites of other antibiotics within the ribosomal mRNA channel, providing detailed structural information on their interaction with the 30S subunit biorxiv.org.

Despite the established importance of these techniques and the known binding of this compound to the 30S ribosomal subunit, specific reported co-crystal structures or Cryo-EM reconstructions of this compound bound to the 30S ribosomal subunit were not identified in the current search. However, structural studies of other aminoglycosides with the 30S subunit have significantly advanced the understanding of their mechanism of action by revealing how these drugs interact with specific ribosomal RNA and protein elements nih.govresearchgate.netresearchgate.net.

Allosteric Modulation and Off-Target Interactions of this compound

Allosteric modulation refers to the process where a regulatory molecule binds to a protein at a site distinct from the active site, yet influences the protein's function by altering its shape or conformation youtube.com. This can either enhance or inhibit the protein's activity youtube.com. While the primary mechanism of this compound involves direct binding to the 30S ribosomal subunit, the possibility of allosteric modulation of other targets or its own target through an allosteric site has not been specifically detailed in the provided search results.

Off-target interactions occur when a drug binds to unintended proteins or biomolecules, which can lead to adverse effects or reduced efficacy pelagobio.comdrugdiscoverynews.com. Identifying these interactions early in drug development is crucial for selecting low-risk drug candidates drugdiscoverynews.com. The computational docking study indicating this compound's binding affinity to Hepatitis C Virus NS5B Polymerase mdpi.com represents a potential off-target interaction, given that this compound's primary therapeutic role is as an antibacterial agent chem960.com. Furthermore, the detection of this compound in human placental samples during exposomic analyses hodoodo.com suggests that the compound can be distributed systemically and interact with biological components beyond its intended bacterial targets, highlighting the importance of comprehensive off-target screening in understanding a drug's full biological profile.

This compound Interactions within Cellular Pathways and Networks

This compound exhibits distinct interactions within cellular pathways, primarily through its well-established role as an antibiotic and its explored potential in antiviral contexts. Its interaction profile impacts fundamental cellular processes, particularly those related to protein synthesis and, in specific cases, viral replication mechanisms.

As an aminoglycoside antibiotic, this compound's primary mode of action in bacterial cells involves binding to the 30S ribosomal subunit. This interaction is crucial as it directly interferes with the initiation complex of peptide formation, a fundamental step in bacterial protein synthesis. The consequence of this binding is the misreading of the genetic code, leading to the incorporation of incorrect amino acids into nascent proteins. This production of faulty proteins ultimately results in the death of the bacterial cell, demonstrating a direct perturbation of a vital cellular pathway necessary for bacterial survival and proliferation. ontosight.aievitachem.com

Beyond its antibacterial activity, in silico studies have explored this compound's potential interactions with viral components, specifically the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). This enzyme is indispensable for HCV replication within infected host cells. Such an interaction, if confirmed in vitro and in vivo, would signify this compound's capacity to interfere with a key viral pathway that heavily relies on and manipulates host cellular machinery for its propagation. jbino.com

Perturbation of Signal Transduction Pathways by this compound

While direct evidence linking this compound to the perturbation of classical eukaryotic signal transduction pathways (e.g., receptor-mediated cascades, kinase signaling) is not extensively documented in the provided literature, its fundamental impact on protein synthesis in bacteria inherently leads to a broad perturbation of bacterial cellular functions. The cessation of proper protein production due to this compound's action on the 30S ribosomal subunit means that numerous enzymes, structural proteins, and regulatory molecules essential for bacterial cellular processes, including any internal signaling or metabolic regulation, would be compromised. This, by extension, represents a profound disruption of the bacterial cellular network and its ability to respond to internal or external signals. ontosight.aievitachem.com

In the context of viral interactions, if this compound acts as an inhibitor of HCV NS5B, it would perturb the viral replication cycle, which can be considered a form of signal transduction within the viral life cycle that hijacks host cellular resources. By inhibiting NS5B, this compound would disrupt the propagation of viral genetic material, thereby impeding the downstream processes necessary for viral assembly and budding, effectively halting the viral "signaling" for replication. jbino.com

Enzyme Modulation by this compound

This compound is a known modulator of enzymatic activity, primarily through its inhibitory effects on key biological machinery.

Bacterial 30S Ribosomal Subunit: this compound's well-characterized mechanism of action involves its direct binding to the bacterial 30S ribosomal subunit. Ribosomes are complex molecular machines composed of ribosomal RNA and proteins, acting as ribozymes that catalyze peptide bond formation during protein synthesis. By binding to the 30S subunit, this compound effectively inhibits the initiation of peptide formation and causes misreading of the genetic code, leading to the synthesis of non-functional proteins and ultimately bacterial cell death. This represents a potent inhibitory modulation of a critical enzymatic complex essential for bacterial life. ontosight.aievitachem.com

HCV NS5B RNA-dependent RNA Polymerase (RdRp): In silico docking studies have explored this compound's potential as an inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. NS5B is a crucial enzyme for HCV replication, responsible for synthesizing new viral RNA strands. Computational docking simulations evaluating the interaction between this compound and the NS5B receptor have indicated favorable binding affinities. These studies reported affinity values for this compound in the range of -6.8 to -7.6 kcal/mol, suggesting a potential inhibitory interaction with this viral enzyme. jbino.com

The table below summarizes the binding affinities observed in the in silico docking study for this compound with HCV NS5B RdRp:

Table 1: In Silico Docking Affinity of this compound with HCV NS5B RdRp

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Research Type | Citation |

| This compound | HCV NS5B RdRp | -6.8 to -7.6 | In silico | jbino.com |

This modulation of NS5B, if validated experimentally, would position this compound as a potential candidate for antiviral strategies targeting HCV replication by interfering with a key enzymatic process.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Etisomicin

Classical Structure-Activity Relationship (SAR) Studies of Etisomicin and its Derivatives

Classical SAR studies investigate how changes in the chemical structure of a compound affect its biological activity. This involves synthesizing or acquiring derivatives and systematically evaluating their activity to identify key structural features responsible for the observed biological effect. wikipedia.orgcollaborativedrug.com

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. quizlet.com For this compound, as an aminoglycoside antibiotic, its mechanism of action involves binding to the bacterial 30S ribosomal subunit. ontosight.ai This interaction is critical for its inhibitory effect on protein synthesis. Given its complex structure, which includes a central hexose (B10828440) ring and various amino sugars, these moieties are likely crucial for its binding affinity and antibacterial activity. ontosight.ai However, detailed research findings specifically identifying the precise key pharmacophores and structural motifs responsible for this compound's activity, beyond its general classification as an aminoglycoside, are not explicitly detailed in the publicly available search results.

In SAR studies, modifications to functional groups within a molecule are systematically explored to understand their impact on molecular activity. scirp.orgresearchgate.net Such modifications can alter a compound's potency, selectivity, or pharmacokinetic properties. For instance, the introduction of different functional groups can significantly affect a compound's toxicity or other biological activities. researchgate.net While the general principles of functional group modifications are well-established in drug development, specific research findings detailing the impact of various functional group modifications on this compound's molecular activity or its derivatives are not explicitly provided in the current search results.

Identification of Key Pharmacophores and Structural Motifs in this compound

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling extends SAR by establishing mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity. wikipedia.orgcollaborativedrug.com These models aim to predict the activity of new or untested compounds, thereby guiding the design of more effective or safer molecules. youtube.commdpi.com

The primary goal of QSAR modeling is to develop predictive models that can estimate the biological activity of new chemical entities or analogues without the need for extensive experimental testing. mdpi.com These models are built using a dataset of compounds with known structures and activities, allowing for the identification of structural features that correlate with specific biological outcomes. While QSAR models are widely developed for various pharmaceutical compounds, specific details on the development of predictive QSAR models explicitly for this compound analogues, particularly concerning its antibiotic activity, are not detailed in the available search results. One search result mentions "in-silico activity of Warfarin (B611796), Caffeine and this compound as inhibitors of Hepatitis C Virus NS5B Polymerase," suggesting that computational studies, which may employ QSAR principles, have been conducted on this compound for other biological targets. jbino.com

QSAR models rely on molecular descriptors, which are numerical representations of a compound's chemical structure and physicochemical properties (e.g., hydrophobicity, electronic properties, steric bulk). mdpi.comnih.govnih.gov These descriptors are then correlated with biological activity using various statistical methods. Common statistical approaches include multiple linear regression, partial least squares, and more advanced machine learning algorithms such as Support Vector Machines (SVM), Random Forests, and neural networks. youtube.commdpi.comchemrxiv.org The selection of appropriate descriptors and statistical methods is crucial for building robust and predictive QSAR models. youtube.com However, specific information regarding the particular molecular descriptors and statistical methods employed in any potential QSAR studies focused on this compound or its antibiotic activity is not available in the provided search results.

Development of Predictive Models for this compound Analogues

Structure-Biodegradability Relationship (SBR) Considerations for this compound

The Structure-Biodegradability Relationship (SBR) investigates the correlation between a chemical compound's molecular structure and its susceptibility to degradation by microorganisms in the environment. wikipedia.orgnih.gov Understanding SBR is crucial for assessing the environmental fate and persistence of chemicals. Factors influencing biodegradability include the presence of labile bonds (e.g., ester, ether, amide, or glycosidic bonds), molecular weight, degree of crosslinking, water solubility, and crystallinity. nih.gov Generally, polymers containing labile bonds are more favorable for biodegradation, while higher molecular weight and crystallinity can reduce biodegradability. nih.gov While SBR is an important aspect of environmental risk assessment for chemical compounds, specific research or data concerning the Structure-Biodegradability Relationship of this compound are not detailed in the provided search results.

Advanced Computational Approaches in Etisomicin Research

Molecular Docking and Dynamics Simulations of Etisomicin-Target Complexes

Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of molecular systems frontiersin.org. MD simulations allow researchers to observe the dynamic interactions between a ligand and its target, assessing the stability of the ligand-receptor complex over time and exploring conformational changes mdpi.comchemrxiv.org. These simulations can reinforce the stability of ligand-target complexes and elucidate plausible binding mechanisms mdpi.com. Tools like AutoDock Vina are commonly used for docking, while software like Desmond can be employed for MD simulations to validate docking results and identify precise ligand-receptor interactions bioinformation.netfrontiersin.org.

De Novo Design of this compound-like Chemical Probes

The de novo design approach involves creating novel molecular structures from scratch, without relying on existing templates, to achieve desired properties numberanalytics.comresearchgate.net. Although there are no specific reports on the de novo design of this compound-like chemical probes, this method is a powerful tool in bioorganic chemistry for generating new chemical compounds based on information related to a biological target and its active binders numberanalytics.comresearchgate.net.

The principles of de novo design are rooted in understanding the structure-property relationships of molecules, applying chemical and biological knowledge, and utilizing computational methods to predict and optimize molecular properties numberanalytics.com. This technique is crucial for drug discovery, enabling the creation of novel therapeutics with improved efficacy and reduced side effects numberanalytics.com. Structure-based design is often employed to create structures de novo that can be synthesized for use as chemical probes and drug leads nih.govnih.gov.

Chemoinformatics and Data Mining in this compound Chemical Space

Chemoinformatics involves the application of computer science methods to solve chemical problems, including techniques for storing, processing, and manipulating chemical data uni-mainz.de. Data mining, a subset of chemoinformatics, is the process of extracting hidden patterns and useful information from large amounts of data longdom.org. While specific applications of chemoinformatics and data mining within the "this compound chemical space" are not detailed in the available information, these fields are integral to modern drug discovery and chemical research longdom.orgtaylorfrancis.com.

Chemoinformatics facilitates the identification of novel structures that are potential drug candidates by transforming data into information and knowledge, thereby enabling faster and better decision-making uni-mainz.delongdom.org. Typical data mining strategies in chemoinformatics include descriptor computations, structural similarity matrices, and classification algorithms taylorfrancis.com. These methods are used to analyze vast chemical spaces, manage molecular databases, and perform large-scale data analysis and knowledge discovery u-strasbg.frnih.gov.

Machine Learning and Artificial Intelligence in this compound Chemical Biology

The application of Machine Learning (ML) and Artificial Intelligence (AI) in this compound chemical biology is not specifically detailed in the provided search results. However, ML and AI are revolutionizing medicinal chemistry by analyzing complex datasets and identifying hidden patterns mdpi.com. These algorithms can expedite the identification of potential drug candidates and are invaluable in drug repurposing mdpi.com.

AI and ML algorithms are computational methods that learn from data and recognize patterns, helping researchers navigate vast amounts of biological big data to identify potential drug candidates more effectively mdpi.com. They can be trained to predict biological activities, pharmacokinetic properties, and toxicity profiles of molecules mdpi.com. Furthermore, deep learning methods can generate novel molecular structures that match desired therapeutic profiles mdpi.com. AI also facilitates virtual screening and de novo drug design, creating optimized molecular structures for specific biological properties nih.gov. These techniques are increasingly applied in chemical and biological sensing, drug screening, molecular interaction analysis, and environmental toxicant analysis amazon.comelsevier.com.

Quantum Chemical Calculations for this compound Reactivity and Electronic Structure

There is no specific information available regarding quantum chemical calculations performed on this compound to determine its reactivity or electronic structure. Nevertheless, quantum chemical calculations are essential tools in computational chemistry for understanding the fundamental properties of molecules univ-amu.frarxiv.org. These methods are used to describe systems in their electronic excited states, dissociation, and to study reactivity univ-amu.fr.

Quantum chemical calculations can determine the geometry, electron density distribution, and frontier orbitals of molecules, which are crucial for understanding their electronic structure and chemical behavior mdpi.comresearchcommons.org. They provide insights into chemical reactivity, which refers to a molecule's ability to undergo chemical reactions, influenced by functional groups and steric hindrances arxiv.org. Modern density functional theory (DFT) is a fundamental tool for determining the electronic structure of molecules and solids frontiersin.orgarxiv.org. These calculations help in predicting the properties of new materials and gaining a deeper understanding of existing ones arxiv.orgrsc.org.

Future Directions and Emerging Research Avenues in Etisomicin Chemistry

Integration of Omics Data for Systems-Level Understanding of Etisomicin Interactions

Future research in this compound chemistry will increasingly leverage "omics" technologies to gain a comprehensive, systems-level understanding of its interactions within biological systems. mpg.deriken.jpbrown.educrick.ac.ukimperial.ac.uk Given this compound's mechanism of action involving the bacterial 30S ribosomal subunit, ontosight.ai proteomics studies can elucidate the full spectrum of bacterial proteins affected by this compound, beyond its primary target, and identify changes in protein expression patterns in response to antibiotic exposure. Transcriptomics, similarly, can reveal global alterations in bacterial gene expression, providing insights into adaptive responses, resistance mechanisms, or stress pathways activated by this compound. Furthermore, metabolomics approaches can map the metabolic shifts occurring within bacterial cells and potentially host cells upon this compound treatment, offering a detailed picture of the compound's impact on cellular biochemistry. The integration of these diverse omics datasets through bioinformatics and computational biology will be crucial for constructing predictive models of this compound's efficacy and for identifying novel biomarkers associated with its activity or bacterial resistance.

Development of Advanced Chemical Tools for this compound Research

The advancement of this compound research hinges on the development of sophisticated chemical tools. This includes the creation of new synthetic methodologies that are more efficient and selective for the production of this compound and its derivatives. Chemical probes, such as fluorescently tagged this compound analogs, could be designed and synthesized to enable real-time visualization and tracking of the compound's cellular uptake, intracellular distribution, and precise binding to its ribosomal target within living bacterial cells. Such tools would offer unprecedented spatial and temporal resolution in studying its pharmacodynamics. Moreover, the application and development of advanced analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be essential for characterizing this compound's interactions with biological macromolecules and for identifying any in vivo modifications or metabolites. The exploration of modified this compound structures in computational docking studies, as seen in research on Hepatitis C NS5B polymerase inhibitors, highlights the potential for designing new chemical tools and derivatives with tailored properties. jbino.com

Green Chemistry Principles in this compound Synthesis and Production

The future of this compound synthesis and production will increasingly prioritize the adoption of green chemistry principles to enhance sustainability and minimize environmental impact. acs.orgwikipedia.orggctlc.org Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final this compound product, thereby reducing waste generation. acs.orggctlc.org

Less Hazardous Chemical Syntheses: Developing methodologies that utilize and generate substances with minimal toxicity to human health and the environment. gctlc.org

Catalysis: Shifting from stoichiometric reagents to highly selective catalytic processes, which are inherently more efficient and produce less waste. acs.orggctlc.org

Energy Efficiency: Optimizing reaction conditions to operate at ambient temperatures and pressures, reducing energy consumption during synthesis. gctlc.org

Renewable Feedstocks: Exploring the use of renewable raw materials for this compound production where chemically feasible.

Solvent Selection: Investigating and implementing greener solvents or solvent-free reaction conditions.

Enzymatic Synthesis: Given this compound's semisynthetic nature and the success of enzymatic processes in producing other semisynthetic antibiotics like ampicillin (B1664943) and amoxicillin, acs.org research into biocatalytic routes for this compound synthesis or specific modification steps holds significant promise.

Electrosynthesis: Exploring electrochemical methods as an environmentally benign alternative for redox transformations in this compound synthesis, potentially avoiding the need for stoichiometric oxidants or reductants. nih.gov

Exploration of New Chemical Space for this compound-Derived Scaffolds

The complex structure of this compound, with its hexose (B10828440) ring and amino sugar components, offers a rich scaffold for chemical modification and the exploration of new chemical space. ontosight.ai Future research will involve systematic structural modifications to the this compound core to generate novel derivatives. This includes:

Analog Synthesis: Designing and synthesizing analogs with altered amino sugar moieties or modifications to the central hexose ring to potentially enhance antimicrobial activity, broaden the spectrum, reduce toxicity, or overcome existing resistance mechanisms.

Simplified Scaffolds: Investigating whether simplified molecular scaffolds, retaining the essential pharmacophoric elements responsible for ribosomal binding, can be developed to provide more synthetically accessible and potentially less toxic compounds.

Combinatorial Chemistry and High-Throughput Screening: Utilizing combinatorial chemistry to generate diverse libraries of this compound-derived compounds, followed by high-throughput screening for desired biological activities.

Computational Design: Employing advanced computational chemistry and in silico drug design techniques to predict and prioritize promising new structures based on their predicted binding affinity to the 30S ribosomal subunit or other potential targets, as exemplified by docking studies with modified this compound. jbino.com

Multidisciplinary Research Collaborations in this compound Chemical Biology

Advancing this compound chemistry will necessitate robust multidisciplinary research collaborations, embodying the core principles of chemical biology. mpg.deriken.jpbrown.educrick.ac.ukimperial.ac.uk Synergistic efforts between various scientific disciplines will be crucial:

Synthetic Chemists: To design and execute the synthesis of novel this compound analogs and advanced chemical tools.

Microbiologists: To evaluate the antimicrobial efficacy of new compounds, study bacterial resistance mechanisms, and understand the impact on bacterial physiology.

Structural Biologists: To determine high-resolution structures of this compound in complex with its biological targets, providing atomic-level insights for rational drug design.

Computational Biologists and Bioinformaticians: To analyze large omics datasets, perform molecular docking and dynamics simulations, and aid in the in silico design of new derivatives.

Pharmacologists: To assess the pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics of this compound and its new derivatives, and to evaluate potential toxicity profiles.

Process Engineers: To scale up green synthesis methods and optimize production processes for industrial application.

These collaborative endeavors will accelerate the discovery and development of next-generation this compound-based therapies.

Q & A

Q. How can advanced statistical models improve this compound’s dose optimization in heterogenous populations?

- Methodological Answer :

- Mixed-Effects Modeling : Account for inter-individual variability in pharmacokinetic parameters.

- Bayesian Adaptive Trials : Dynamically adjust dosing based on interim efficacy/safety data.

- PK/PD Integration : Link plasma concentrations (AUC/MIC) to bacterial kill curves using Emax models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.